Monoprotium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Protium, also known as hydrogen-1, is the most common isotope of hydrogen. It consists of one proton and one electron, with no neutrons. This makes it the simplest and lightest element in the periodic table. Protium is represented by the symbol H and has an atomic number of 1. It is a colorless, odorless, and highly flammable gas at room temperature.

准备方法

Synthetic Routes and Reaction Conditions: Protium can be obtained through various methods, including the electrolysis of water. During electrolysis, an electric current is passed through water, causing it to decompose into oxygen and hydrogen gas. The hydrogen gas collected is primarily protium.

Industrial Production Methods: In industrial settings, protium is often produced as a byproduct of natural gas processing and petroleum refining. The process involves the separation of hydrogen from hydrocarbons through methods such as steam methane reforming and partial oxidation.

化学反应分析

Types of Reactions: Protium undergoes several types of chemical reactions, including:

Oxidation: Protium reacts with oxygen to form water (H₂O).

Reduction: Protium can act as a reducing agent in various chemical reactions.

Substitution: In organic chemistry, protium can participate in substitution reactions where it replaces another atom or group in a molecule.

Common Reagents and Conditions:

Oxidation: Protium reacts with oxygen under standard conditions to form water.

Reduction: Protium can reduce metal oxides to metals in high-temperature conditions.

Substitution: Protium can be substituted in organic compounds using catalysts and specific reaction conditions.

Major Products Formed:

Water (H₂O): Formed during the oxidation of protium.

Metallic Elements: Formed during the reduction of metal oxides.

Various Organic Compounds: Formed during substitution reactions.

科学研究应用

Protium has a wide range of applications in scientific research, including:

Chemistry: Used as a standard for atomic weight and as a reactant in various chemical reactions.

Biology: Utilized as a tracer in biochemical studies to track the movement of hydrogen atoms within biological systems.

Medicine: Employed in drug development and imaging techniques.

Industry: Used in the production of ammonia, methanol, and other chemicals. It is also a key component in fuel cells and hydrogen-powered vehicles.

作用机制

Protium exerts its effects through various mechanisms depending on the reaction it is involved in. For example:

Oxidation: Protium combines with oxygen to form water, releasing energy in the process.

Reduction: Protium donates electrons to reduce metal oxides to metals.

Substitution: Protium replaces other atoms or groups in organic molecules, altering their chemical structure and properties.

相似化合物的比较

Protium is one of three isotopes of hydrogen, the others being deuterium and tritium. Here is a comparison:

Deuterium (D or ²H): Contains one proton and one neutron. It is used in nuclear reactors and as a tracer in scientific research.

Tritium (T or ³H): Contains one proton and two neutrons. It is radioactive and used in nuclear fusion reactions and as a tracer in environmental studies.

Uniqueness of Protium:

Abundance: Protium is the most abundant isotope of hydrogen, making up about 99.98% of all hydrogen atoms.

Simplicity: With no neutrons, protium is the simplest and lightest isotope, which makes it highly reactive and versatile in various chemical reactions.

Protium’s unique properties and wide range of applications make it an essential element in both scientific research and industrial processes.

属性

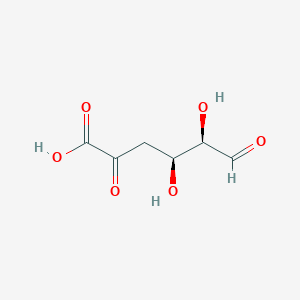

分子式 |

H |

|---|---|

分子量 |

1.007825 g/mol |

IUPAC 名称 |

protium |

InChI |

InChI=1S/H/i1+0 |

InChI 键 |

YZCKVEUIGOORGS-IGMARMGPSA-N |

手性 SMILES |

[1H] |

SMILES |

[H] |

规范 SMILES |

[H] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromo-3-methylphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1237690.png)

![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2-fluoro-benzoic acid](/img/structure/B1237693.png)